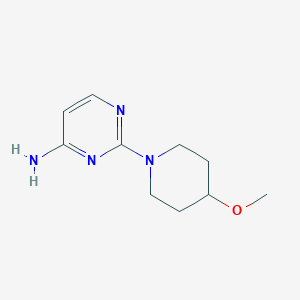

2-(4-Methoxypiperidin-1-yl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

2-(4-methoxypiperidin-1-yl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c1-15-8-3-6-14(7-4-8)10-12-5-2-9(11)13-10/h2,5,8H,3-4,6-7H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQXBWARBXKSCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=NC=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1602075-12-6 | |

| Record name | 2-(4-methoxypiperidin-1-yl)pyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Step-by-Step Synthesis:

Preparation of Starting Materials:

- 2-Chloro-4-aminopyrimidine is used as the pyrimidine derivative.

- 4-Methoxypiperidine serves as the nucleophile.

-

- The reaction mixture is heated in DMF at temperatures around 120°C for several hours.

- A base such as DIPEA (N,N-diisopropylethylamine) may be added to enhance the nucleophilicity of 4-methoxypiperidine.

-

- After cooling, the reaction mixture is partitioned between water and an organic solvent like EtOAc.

- The organic phase is washed with brine, dried over MgSO$$_4$$, and concentrated.

- The crude product is purified by silica gel chromatography.

Analytical Techniques for Characterization

To confirm the structure and purity of this compound, several analytical techniques are employed:

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity assessment. |

| Mass Spectrometry (MS) | Molecular weight determination and structural verification. |

| High-Performance Liquid Chromatography (HPLC) | Purity evaluation and separation of impurities. |

Research Findings and Variations

Research has shown that the position and size of the alkoxy group in the cyclic amine are critical for biological activity. For instance, substituting the methoxy group with an ethoxy group can significantly reduce potency in certain biological assays.

Chemical Reactions Analysis

Functionalization of the 4-Amino Group

The primary amine at the pyrimidine C4 position undergoes alkylation and acylation :

Table 1: Reactions at the 4-Amino Group

Key Observations :

-

Alkylation reactions often require polar aprotic solvents (e.g., DMF) and prolonged heating .

-

Suzuki couplings with boronic acids enable aryl diversification, critical for structure-activity relationship (SAR) studies .

Reactivity of the Pyrimidine Ring

The pyrimidine ring participates in electrophilic substitution and ring functionalization :

-

Chlorination : Treatment with POCl<sub>3</sub> introduces chlorine at the C5 position, enhancing electrophilicity for downstream reactions.

-

Oxidation : Controlled oxidation of the methylthio group (if present) to methylsulfonyl enables displacement with amines .

Example :

In a scaled synthesis, 4-chloro-2-(methylsulfonyl)pyrimidine reacts with N-(1-methyl-1H-pyrazol-4-yl)formamide under basic conditions to yield 4-aminopyrimidine derivatives .

Piperidine Functionalization

The 4-methoxypiperidine moiety can be modified via demethylation or ring-opening :

-

Demethylation : BF<sub>3</sub>·OEt<sub>2</sub> in CH<sub>2</sub>Cl<sub>2</sub> removes the methoxy group, generating a hydroxylated piperidine for further derivatization .

-

Spiran Formation : Reaction with 1,4-dioxa-8-azaspiro[4.5]decane introduces spirocyclic structures, improving pharmacokinetic properties .

Stability and Degradation Pathways

-

Hydrolytic Stability : The compound is stable under physiological pH but undergoes hydrolysis in strongly acidic/basic conditions, cleaving the piperidine-pyrimidine bond.

-

Photodegradation : Exposure to UV light induces ring-opening reactions, necessitating storage in opaque containers.

Scientific Research Applications

Anticancer Properties

1. Kinase Inhibition

The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression. For instance, studies have highlighted its potential as a selective inhibitor of the epidermal growth factor receptor (EGFR) mutants, which are commonly associated with non-small cell lung cancer. In silico studies have shown that the methoxypiperidine substituent enhances binding affinity to the target kinases, making it a promising candidate for further development as an anticancer agent .

2. Oesophageal Cancer

A ligand-centered strategy combined with phenotypic screening was employed to develop novel antiproliferative inhibitors against oesophageal cancer using derivatives of 2-(4-Methoxypiperidin-1-yl)pyrimidin-4-amine. The lead compound identified demonstrated significant antiproliferative activity against various oesophageal cancer cell lines, with EC50 values lower than 9 μM. The presence of the methoxy group was crucial for enhancing the compound's activity .

Structure-Activity Relationship Studies

Research has focused on understanding the structure-activity relationships (SAR) of compounds containing the 4-methoxypiperidine moiety. Variations in substituents have been systematically explored to optimize their antiproliferative effects. For example, modifications to the position of the methoxy group and other substituents were found to significantly influence the compounds' potency against cancer cells .

Case Studies

Mechanism of Action

The mechanism of action of 2-(4-Methoxypiperidin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Substituted Pyrimidines

2-(4-Methylpiperidin-1-yl)-N-(naphthalen-1-ylmethyl)pyrimidin-4-amine (9e)

- Structure : Differs by replacing the 4-methoxy group with a 4-methyl substituent on the piperidine ring.

- Activity : Exhibits potent BuChE inhibition (IC₅₀ = 2.2 μM) with high selectivity (S.I. = 11.73) compared to AChE .

- SAR Insight : The 4-methyl group enhances BuChE selectivity over AChE, likely due to steric and electronic effects that optimize interactions with the BuChE active site .

N-Methyl-1-(pyrimidin-4-yl)piperidin-4-amine

- Structure : Features an N-methyl group on the piperidine ring instead of a 4-methoxy substituent.

Piperazine-Substituted Pyrimidines

2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine (35)

Pyrrolidine-Substituted Pyrimidines

5-Fluoro-N-(3-methyl-1H-pyrazol-5-yl)-2-(3-(pyridin-4-yl)pyrrolidin-1-yl)pyrimidin-4-amine (JNJ-7310)

Complex Hybrid Structures

1-Cyclopentyl-N-[2-(4-methoxypiperidin-1-yl)pyrimidin-4-yl]-1H-pyrrolo[3,2-c]pyridin-6-amine

Structure-Activity Relationship (SAR) and Physicochemical Properties

Key SAR Observations

- Substituent Position : The 4-methoxy group on piperidine enhances enzyme selectivity (e.g., BuChE over AChE) compared to 4-methyl or unsubstituted analogs .

- Heterocycle Choice : Piperidine derivatives generally exhibit higher lipophilicity than piperazine analogs, affecting membrane permeability .

- Pyrimidine Modifications : Adding fluorine (e.g., 5-fluoro in JNJ-7310) or bulkier substituents (e.g., naphthylmethyl in 9e) can dramatically alter potency and off-target effects .

Physicochemical Comparison

*Estimated LogP values using computational tools.

Biological Activity

2-(4-Methoxypiperidin-1-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article aims to explore the biological activities associated with this compound, including its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The compound features a pyrimidine ring substituted with a piperidine moiety, which is known to enhance biological activity through improved binding interactions with biological targets. The synthesis typically involves multi-step reactions, including the protection of amine groups and subsequent coupling reactions to form the desired pyrimidine derivatives.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies have shown that compounds with similar structures demonstrate activity against various pathogens, including Mycobacterium tuberculosis and Gram-positive bacteria like Staphylococcus aureus .

- Antitumor Activity : Compounds in the pyrimidine class have been evaluated for their cytotoxic effects on cancer cell lines. For instance, derivatives have shown significant inhibition against breast cancer cell lines (MDA-MB-231), suggesting potential as anticancer agents .

- Enzyme Inhibition : The compound's structure suggests possible inhibition of key enzymes involved in disease progression, such as dihydrofolate reductase and various kinases. This is crucial in the context of cancer therapy and other diseases where these enzymes play a role .

The biological activity of this compound can be attributed to several mechanisms:

- Targeting Kinases : Similar compounds have been shown to selectively inhibit kinases involved in cancer cell proliferation. The piperidine moiety enhances binding affinity to the ATP-binding site of these kinases .

- Antimicrobial Mechanisms : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound:

| Structural Feature | Effect on Activity |

|---|---|

| Piperidine Substitution | Enhances binding affinity |

| Methoxy Group at Position 4 | Increases lipophilicity and solubility |

| Pyrimidine Core | Essential for target interaction |

Research indicates that modifications to the piperidine ring can significantly alter potency and selectivity against specific biological targets .

Case Studies

Several studies have investigated the biological activity of similar compounds:

- Antimycobacterial Screening : A related study found that compounds with a similar pyrimidine structure exhibited selective activity against Mycobacterium tuberculosis, highlighting the potential for developing new antimycobacterial agents .

- Cancer Cell Line Studies : In vitro studies demonstrated that certain derivatives showed IC50 values significantly lower than established anticancer drugs, indicating strong potential for further development as therapeutic agents against breast cancer .

- Kinase Inhibition Profiles : A detailed profiling of kinase inhibition revealed that compounds based on this scaffold could selectively inhibit specific kinases while sparing others, suggesting a favorable safety profile for therapeutic use .

Q & A

What are the recommended synthetic routes and characterization methods for 2-(4-Methoxypiperidin-1-yl)pyrimidin-4-amine?

Basic Research Question

The synthesis typically involves nucleophilic substitution at the pyrimidine ring. A common approach is reacting 4-aminopyrimidine derivatives with 4-methoxypiperidine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Post-synthesis, purification via column chromatography or recrystallization is critical. Characterization should include:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns.

- High-resolution mass spectrometry (HRMS) for molecular ion verification.

- X-ray crystallography (if crystals are obtainable) for unambiguous structural assignment, using programs like SHELX for refinement .

How is the cholinesterase inhibitory activity of this compound evaluated in vitro?

Basic Research Question

Standard protocols involve:

- Enzyme inhibition assays using acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) from human or recombinant sources.

- IC₅₀ determination via Ellman’s method, monitoring thiocholine production at 412 nm.

- Selectivity index (SI) calculation (SI = IC₅₀,AChE/IC₅₀,BuChE) to assess specificity. Reference compounds like galantamine (BuChE IC₅₀ = 12.6 μM) are used for comparison .

What structural features of this compound influence its potency and selectivity in cholinesterase inhibition?

Advanced Research Question

Key SAR insights:

- Piperidine substitution : The 4-methoxy group enhances BuChE selectivity by optimizing hydrophobic interactions in the active site.

- Pyrimidine core : The 4-amine group facilitates hydrogen bonding with catalytic residues (e.g., His438 in BuChE).

- Naphthyl vs. benzyl substituents : Bulky aromatic groups (e.g., naphthyl) improve potency by occupying peripheral binding pockets. Replacements with smaller groups reduce activity .

How can molecular docking elucidate the binding mode of this compound with cholinesterases?

Advanced Research Question

Methodology :

- Use docking software (e.g., AutoDock Vina, Glide) with crystal structures of AChE (PDB: 4EY7) or BuChE (PDB: 4TPK).

- Key interactions : The 4-methoxypiperidine moiety engages in hydrophobic contacts, while the pyrimidine-4-amine forms hydrogen bonds with the catalytic triad. Superimposition with analogs (e.g., 9e in ) reveals conserved binding motifs.

- Validate docking poses with molecular dynamics simulations to assess stability .

What crystallographic techniques are suitable for resolving the structure of this compound, and how is SHELX employed?

Advanced Research Question

Protocol :

- Data collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Structure solution : SHELXD for phase determination via direct methods.

- Refinement : SHELXL for least-squares refinement, optimizing parameters (R-factor < 5%).

- Validation : Check geometry (e.g., bond lengths, angles) and electron density maps. SHELX’s robustness in handling small-molecule data ensures high accuracy .

How should researchers address contradictions in reported inhibitory activities (e.g., higher potency than galantamine)?

Advanced Research Question

Strategies :

- Assay standardization : Control enzyme sources (e.g., human vs. electric eel AChE) and substrate concentrations.

- Compound purity : Verify via HPLC (>95%) to exclude impurities affecting results.

- Statistical analysis : Use ANOVA to compare replicates and identify outliers.

- Comparative studies : Benchmark against multiple reference inhibitors under identical conditions .

What strategies optimize the synthetic yield of this compound in lab-scale preparations?

Basic Research Question

Optimization steps :

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency.

- Catalyst use : Add KI to accelerate leaving-group departure in halogenated precursors.

- Temperature control : Maintain 80–100°C to balance reaction rate and side-product formation.

- Workup : Neutralize reaction mixtures with aqueous NH₄Cl to precipitate crude product for purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.